molecular formula C12H13NO4 B13790073 2-Allyl-5-nitro-benzoic acid ethyl ester CAS No. 851077-86-6

2-Allyl-5-nitro-benzoic acid ethyl ester

Cat. No.: B13790073
CAS No.: 851077-86-6
M. Wt: 235.24 g/mol
InChI Key: WXOYWFSQIMJAAD-UHFFFAOYSA-N
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Description

2-Allyl-5-nitro-benzoic acid ethyl ester is an organic compound with the molecular formula C12H13NO4 It is a derivative of benzoic acid, featuring an allyl group and a nitro group on the benzene ring, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Allyl-5-nitro-benzoic acid ethyl ester typically involves the nitration of 2-allyl-benzoic acid followed by esterification. The nitration process introduces a nitro group at the 5-position of the benzene ring. The esterification process involves reacting the nitrated benzoic acid with ethanol in the presence of an acid catalyst to form the ethyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Allyl-5-nitro-benzoic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Allyl-5-nitro-benzoic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Allyl-5-nitro-benzoic acid ethyl ester involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release the active benzoic acid derivative, which can then exert its effects on specific molecular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Allyl-4-nitro-benzoic acid ethyl ester
  • 2-Allyl-5-nitro-benzoic acid methyl ester
  • 2-Allyl-5-nitro-benzoic acid propyl ester

Uniqueness

2-Allyl-5-nitro-benzoic acid ethyl ester is unique due to the specific positioning of the allyl and nitro groups on the benzene ring, which can influence its reactivity and interactions with other molecules. The ethyl ester group also provides distinct solubility and stability properties compared to other ester derivatives .

Properties

CAS No.

851077-86-6

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

ethyl 5-nitro-2-prop-2-enylbenzoate

InChI

InChI=1S/C12H13NO4/c1-3-5-9-6-7-10(13(15)16)8-11(9)12(14)17-4-2/h3,6-8H,1,4-5H2,2H3

InChI Key

WXOYWFSQIMJAAD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])CC=C

Origin of Product

United States

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